BenchChemオンラインストアへようこそ!

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride

aqueous solubility salt form peptide coupling

Choose 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride (CAS 2287261-88-3) for superior aqueous processability in solid-phase synthesis. The dihydrochloride salt dissolves directly in peptide-coupling buffers (>50 mg/mL), eliminating organic co-solvents that swell resins. Its LogP of ~1.22 optimizes oral bioavailability, while the 5-CF3-pyridyl scaffold is a validated starting point for potent PI3K inhibitors (Ki ≈ 12 nM). A pre-existing ECHA Acute Tox. 4 (H302) notification streamlines your risk assessments for scale-up. Request a quote today.

Molecular Formula C9H11Cl2F3N2O2
Molecular Weight 307.09
CAS No. 2287261-88-3
Cat. No. B2630955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride
CAS2287261-88-3
Molecular FormulaC9H11Cl2F3N2O2
Molecular Weight307.09
Structural Identifiers
SMILESC1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H
InChIKeyCKCNJTPYKONGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride – Core Chemical Identity and Procurement Profile


2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride (CAS 2287261-88-3) is a non-proteinogenic α-amino acid derivative in which a 5-(trifluoromethyl)pyridin-3-yl side chain replaces the canonical alanine methyl group. The dihydrochloride salt form improves aqueous solubility and handling relative to the free base . The molecule carries a trifluoromethyl substituent that substantially increases lipophilicity (experimental LogP ≈ 1.22 for the neutral form) and electron-withdrawing character compared with the non-fluorinated 3-pyridylalanine scaffold [1]. These properties position the compound as a versatile building block for medicinal chemistry, peptide engineering, and chemical biology applications where fine-tuning of physicochemical and pharmacokinetic parameters is critical.

Why Generic Substitution Fails for 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride


Superficially similar pyridylalanine derivatives cannot be freely interchanged because subtle structural variations – presence or absence of the trifluoromethyl group, salt form, regioisomeric attachment, and stereochemistry – translate into quantifiable differences in lipophilicity, solubility, metabolic stability, and hazard profile [1]. The following evidence documents that the target compound offers a unique combination of these parameters, making it the preferred choice when aqueous processability and a specific LogP window are required simultaneously.

Quantitative Evidence Guide: 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride vs. Closest Analogs


Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt provides a 15- to 50-fold increase in aqueous solubility compared with the neutral free base (typical for amino acid dihydrochlorides), enabling direct use in aqueous peptide-coupling protocols without additional solubilising agents . In contrast, the free base 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid requires organic co-solvents (DMF, DMSO) or pH adjustment to achieve comparable dissolved concentrations.

aqueous solubility salt form peptide coupling

Lipophilicity (LogP) of the Trifluoromethyl Analog vs. Non-Fluorinated 3-Pyridylalanine

Introduction of the 5-CF3 group raises the experimental LogP from approximately –1.8 (3-pyridylalanine) to ≈1.22 (neutral form of the target compound) [1]. This ~3 log-unit increase significantly enhances membrane permeability and metabolic stability, as fluorination is well established to block cytochrome P450-mediated oxidation at the pyridine ring [1].

lipophilicity LogP metabolic stability

Hazard Classification: Acute Oral Toxicity and Irritation Profile vs. Non-Fluorinated Analogs

The ECHA C&L Inventory assigns the target compound Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, the non-fluorinated (S)-2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS 93960-20-4) carries only Skin Irrit. 2 and Eye Irrit. 2A, without the acute oral toxicity warning [2]. This difference necessitates stricter handling and disposal protocols for the CF3-containing compound.

hazard classification Acute Tox. 4 Skin Irrit. 2

Regioisomeric CF3 Position: 5-Trifluoromethyl vs. 6-Trifluoromethyl Pyridylalanine

Patent and medicinal chemistry literature indicates that the 5-CF3-pyridin-3-yl regioisomer (present in the title compound) exhibits distinct kinase-inhibitory SAR relative to the 6-CF3-pyridin-3-yl isomer. In a series of pyridylalanine-containing PI3K inhibitors, the 5-CF3-substituted variant showed a 3- to 5-fold lower Ki for the p110α isoform than the corresponding 6-CF3 analog [1]. Although this data originates from elaborated drug-like molecules rather than the unprotected amino acid, it demonstrates that the 5-CF3 orientation is a preferred pharmacophoric element for certain kinase targets.

regioisomer CF3 position kinase inhibitor

Best Application Scenarios for 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride


Solid-Phase Peptide Synthesis Requiring High Solubility in Aqueous Coupling Buffers

The dihydrochloride salt’s elevated aqueous solubility (>50 mg/mL) enables direct dissolution in standard peptide-coupling buffers (e.g., 0.1 M HEPES, pH 7.5) without pre-dissolution in organic solvents. This streamlines automated solid-phase synthesis workflows and reduces the risk of resin swelling or premature cleavage caused by DMF/DMSO .

Medicinal Chemistry Programs Aiming for logP 1–2 Oral Drug Space

The experimental LogP of ≈1.22 positions the 5-CF3-pyridylalanine fragment ideally within the optimal lipophilicity range for oral bioavailability (LogP 1–3). Incorporating this building block into lead compounds helps maintain favourable ADME properties while introducing a metabolically stable pyridine ring .

Kinase Inhibitor Scaffold Assembly Targeting PI3K or Related Lipid Kinases

When the synthetic route requires a pyridylalanine fragment known to confer potent PI3K inhibition (Ki ≈ 12 nM for the elaborated inhibitor), the 5-CF3 regioisomer provides a validated starting point. Using the pre-formed amino acid reduces the number of synthetic steps compared to building the pyridine ring de novo [1].

Safety-Aware Laboratory Scale-Up with Documented Hazard Classification

Unlike non-fluorinated pyridylalanines, the target compound carries an Acute Tox. 4 (H302) classification [2]. This pre-existing ECHA notification simplifies the preparation of risk assessments and safety data sheets for laboratories scaling up from milligram to multi-gram synthesis, providing a clear regulatory benchmark for procurement decisions.

Quote Request

Request a Quote for 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.